molecular formula C2H3NO B13946619 Methyl-D3 isocyanate CAS No. 74829-45-1

Methyl-D3 isocyanate

Cat. No.: B13946619
CAS No.: 74829-45-1
M. Wt: 60.07 g/mol
InChI Key: HAMGRBXTJNITHG-FIBGUPNXSA-N
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Description

Methyl-D3 isocyanate is a deuterated form of methyl isocyanate, an organic compound with the molecular formula CD3NCO. It is a colorless, highly volatile, and toxic liquid used primarily as an intermediate in the production of pesticides and polyurethane foams. The deuterated version, this compound, is used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-D3 isocyanate can be synthesized through several methods. One common method involves the reaction of deuterated methylamine (CD3NH2) with phosgene (COCl2). The reaction proceeds as follows:

CD3NH2 + COCl2 → CD3NCO + 2HCl\text{CD3NH2 + COCl2 → CD3NCO + 2HCl} CD3NH2 + COCl2 → CD3NCO + 2HCl

This reaction is typically carried out under controlled conditions to ensure safety and maximize yield.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of deuterated methylamine and phosgene into a reactor, where the reaction occurs. The product is then purified through distillation to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl-D3 isocyanate undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form deuterated methylamine and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form urethanes.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.

    Aminolysis: Amines such as aniline or methylamine, usually at room temperature.

Major Products

    Hydrolysis: Deuterated methylamine (CD3NH2) and carbon dioxide (CO2).

    Alcoholysis: Deuterated urethanes.

    Aminolysis: Deuterated ureas.

Scientific Research Applications

Methyl-D3 isocyanate is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and pathways due to its isotopic labeling.

    Biology: Investigating the effects of isocyanates on biological systems.

    Medicine: Researching potential therapeutic uses and toxicological effects.

    Industry: Developing new materials and products, such as deuterated polymers and foams.

Mechanism of Action

The mechanism of action of Methyl-D3 isocyanate involves its high reactivity with nucleophiles. The compound readily reacts with water, alcohols, and amines, leading to the formation of carbamic acids, urethanes, and ureas, respectively. These reactions are often catalyzed by acids or bases and proceed through nucleophilic attack on the carbon atom of the isocyanate group.

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate (CH3NCO): The non-deuterated form, used in similar applications but without isotopic labeling.

    Ethyl isocyanate (C2H5NCO): Similar structure but with an ethyl group instead of a methyl group.

    Phenyl isocyanate (C6H5NCO): Contains a phenyl group, used in different applications due to its aromatic nature.

Uniqueness

Methyl-D3 isocyanate is unique due to its deuterium labeling, which makes it valuable for studying reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately than with non-deuterated analogs.

Properties

CAS No.

74829-45-1

Molecular Formula

C2H3NO

Molecular Weight

60.07 g/mol

IUPAC Name

trideuterio(isocyanato)methane

InChI

InChI=1S/C2H3NO/c1-3-2-4/h1H3/i1D3

InChI Key

HAMGRBXTJNITHG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N=C=O

Canonical SMILES

CN=C=O

Origin of Product

United States

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